Cas no 866108-77-2 (3',5'-Difluoro-Biphenyl-3-Acetic Acid)
3',5'-Difluoro-Biphenyl-3-Acetic Acid Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-aceticacid, 3',5'-difluoro-
- 3-Biphenyl-3',5'-difluoro-acetic acid
- 3',5'-Difluoro-biphenyl-3-acetic acid
- 3',5'-Difluoro-Biphenyl-3-Acetic Acid
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- MDL: MFCD03839973
- Inchi: 1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
- InChI Key: MELOHJJXMCEACL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1=CC=CC(CC(=O)O)=C1)F
Computed Properties
- Exact Mass: 248.065
- Monoisotopic Mass: 248.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.302
- Boiling Point: 380.4°C at 760 mmHg
- Flash Point: 183.9°C
- Refractive Index: 1.563
3',5'-Difluoro-Biphenyl-3-Acetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
3',5'-Difluoro-Biphenyl-3-Acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B538125-10mg |
3',5'-Difluoro-Biphenyl-3-Acetic Acid |
866108-77-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B538125-50mg |
3',5'-Difluoro-Biphenyl-3-Acetic Acid |
866108-77-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B538125-100mg |
3',5'-Difluoro-Biphenyl-3-Acetic Acid |
866108-77-2 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Fluorochem | 040916-250mg |
3-Biphenyl-3',5'-difluoro-acetic acid |
866108-77-2 | 97% | 250mg |
£136.00 | 2022-03-01 | |
| Fluorochem | 040916-1g |
3-Biphenyl-3',5'-difluoro-acetic acid |
866108-77-2 | 97% | 1g |
£337.00 | 2022-03-01 | |
| Fluorochem | 040916-5g |
3-Biphenyl-3',5'-difluoro-acetic acid |
866108-77-2 | 97% | 5g |
£1177.00 | 2022-03-01 | |
| abcr | AB169798-250 mg |
3-Biphenyl-3',5'-difluorophenyl-acetic acid, 97%; . |
866108-77-2 | 97% | 250 mg |
€243.00 | 2023-07-20 | |
| abcr | AB169798-1 g |
3-Biphenyl-3',5'-difluorophenyl-acetic acid, 97%; . |
866108-77-2 | 97% | 1 g |
€527.70 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1253000-250mg |
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid |
866108-77-2 | 97% | 250mg |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1253000-1g |
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid |
866108-77-2 | 97% | 1g |
$380 | 2024-06-07 |
3',5'-Difluoro-Biphenyl-3-Acetic Acid Suppliers
3',5'-Difluoro-Biphenyl-3-Acetic Acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3',5'-Difluoro-Biphenyl-3-Acetic Acid
Professional Introduction to 3',5'-Difluoro-Biphenyl-3-Acetic Acid (CAS No. 866108-77-2)
3',5'-Difluoro-Biphenyl-3-Acetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 866108-77-2, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of fluorine atoms at the 3' and 5' positions of the biphenyl core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for drug discovery and development.
The synthesis of 3',5'-Difluoro-Biphenyl-3-Acetic Acid involves sophisticated organic transformations that highlight the intersection of fluorine chemistry and heterocyclic compound synthesis. The introduction of fluorine substituents into aromatic systems is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. In the case of this compound, the strategic placement of fluorine atoms enhances its interaction with biological targets, thereby improving its efficacy as a potential therapeutic agent.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 3',5'-Difluoro-Biphenyl-3-Acetic Acid. Studies have demonstrated that the fluorinated biphenyl moiety can serve as a key pharmacophore in the design of small-molecule inhibitors targeting various disease-related pathways. For instance, research has indicated that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The acetic acid side chain further contributes to its binding affinity by forming hydrogen bonds with polar residues in protein targets, enhancing its selectivity and potency.
The role of fluorinated aromatic compounds in medicinal chemistry has been extensively explored, particularly due to their ability to improve drug-like properties such as metabolic stability and binding affinity. 3',5'-Difluoro-Biphenyl-3-Acetic Acid stands out among these compounds due to its specific substitution pattern, which has been optimized through structure-activity relationship (SAR) studies. These studies have revealed that subtle modifications in the fluorine substitution pattern can significantly alter the biological activity of the molecule. For example, replacing one of the fluorine atoms with a chlorine or bromine substituent can lead to changes in potency and selectivity, underscoring the importance of precise structural design in drug development.
In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of 3',5'-Difluoro-Biphenyl-3-Acetic Acid. Preclinical trials have shown that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, it has demonstrated antitumor activity by interfering with cell proliferation and inducing apoptosis in cancer cell lines. These findings have prompted further investigation into its potential as a lead compound for novel therapeutic agents targeting chronic inflammatory diseases and cancers.
The development of new synthetic methodologies for fluorinated biphenyl derivatives has been instrumental in expanding the library of compounds available for drug discovery. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions have enabled efficient access to complex fluorinated aromatic structures like 3',5'-Difluoro-Biphenyl-3-Acetic Acid. These synthetic approaches not only improve yield and scalability but also allow for greater flexibility in modifying the molecular structure to optimize biological activity.
The impact of fluorine chemistry on modern drug design cannot be overstated. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance pharmacokinetic properties and improve therapeutic outcomes. For instance, fluoroaromatic compounds often exhibit longer half-lives and better tissue penetration compared to their non-fluorinated counterparts. The unique electronic properties of fluorine also enable fine-tuning of molecular interactions with biological targets, leading to more selective and potent drugs.
Future directions in the study of 3',5'-Difluoro-Biphenyl-3-Acetic Acid include exploring its potential as an intermediate in the synthesis of more complex drug candidates. By leveraging its scaffold-like structure, researchers can append additional functional groups or link it to other bioactive molecules to create hybrid compounds with enhanced therapeutic profiles. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into its biological effects and inform the design of next-generation derivatives.
The growing interest in fluorinated biphenyl derivatives underscores their significance as building blocks in medicinal chemistry. As research continues to uncover new applications for these compounds, their role in addressing unmet medical needs is likely to expand further. The development of innovative synthetic strategies and computational tools will continue to drive progress in this field, enabling the discovery of novel therapeutics with improved efficacy and safety profiles.
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